molecular formula C21H26N2O3S B12904972 2-((2,7-Dimethoxy-9-acridinyl)sulfinyl)-N,N-diethylethanamine CAS No. 827303-20-8

2-((2,7-Dimethoxy-9-acridinyl)sulfinyl)-N,N-diethylethanamine

Cat. No.: B12904972
CAS No.: 827303-20-8
M. Wt: 386.5 g/mol
InChI Key: CXSKHDXAIRKSGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2,7-Dimethoxy-9-acridinyl)sulfinyl)-N,N-diethylethanamine (CAS 827303-20-8) is an acridine-based compound characterized by a sulfinyl (-SO-) linkage bridging the 9-acridinyl moiety and an N,N-diethylethanamine group. The sulfinyl group introduces chirality and polarity, which could influence solubility and pharmacokinetic properties. This compound is listed in chemical catalogs with 97% purity, stabilized with tertiary butyl catechol (TBC) .

Properties

CAS No.

827303-20-8

Molecular Formula

C21H26N2O3S

Molecular Weight

386.5 g/mol

IUPAC Name

2-(2,7-dimethoxyacridin-9-yl)sulfinyl-N,N-diethylethanamine

InChI

InChI=1S/C21H26N2O3S/c1-5-23(6-2)11-12-27(24)21-17-13-15(25-3)7-9-19(17)22-20-10-8-16(26-4)14-18(20)21/h7-10,13-14H,5-6,11-12H2,1-4H3

InChI Key

CXSKHDXAIRKSGV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCS(=O)C1=C2C=C(C=CC2=NC3=C1C=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,7-Dimethoxyacridin-9-yl)sulfinyl)-N,N-diethylethanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of 2-((2,7-Dimethoxyacridin-9-yl)sulfinyl)-N,N-diethylethanamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-((2,7-Dimethoxyacridin-9-yl)sulfinyl)-N,N-diethylethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((2,7-Dimethoxyacridin-9-yl)sulfinyl)-N,N-diethylethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((2,7-Dimethoxyacridin-9-yl)sulfinyl)-N,N-diethylethanamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can intercalate into DNA, disrupting the normal function of the DNA molecule and inhibiting the activity of enzymes such as topoisomerases.

    Pathways Involved: The disruption of DNA function can lead to the activation of apoptotic pathways, resulting in cell death.

Comparison with Similar Compounds

The following analysis compares 2-((2,7-Dimethoxy-9-acridinyl)sulfinyl)-N,N-diethylethanamine with structurally or functionally related compounds, focusing on molecular features, biological activity, and synthesis considerations.

Structural Analogues with Acridine Cores

Several acridine derivatives share the 9-acridinyl scaffold but differ in substituents ():

  • N-(3-((2-Chloroethyl)thio)propyl)acridin-9-amine hydrochloride (CAS 38914-99-7) : Contains a chloroethylthio-propyl chain instead of a sulfinyl-diethylamine group. The thioether (-S-) linkage may confer greater stability but lower polarity compared to the sulfinyl group in the target compound.
  • 3,6-Bis(3-chloropropoxy)acridine hydrochloride (CAS 79939-94-9) : Features chloropropoxy substituents, which could enhance lipophilicity and membrane permeability relative to the methoxy and sulfinyl groups in the target compound.

However, the lack of biological data limits direct efficacy comparisons .

N,N-Diethylethanamine-Containing Compounds

The N,N-diethylethanamine moiety is shared with several pharmacologically active compounds:

  • Clomifene (): A stilbene derivative with a diethylaminoethoxy group, used as an antiestrogenic agent to induce ovulation. Unlike the target compound, Clomifene’s activity arises from estrogen receptor antagonism rather than acridine-mediated mechanisms .
  • 2-(Benzylsulphanyl)-N,N-diethylethanamine Hydrochloride (Impurity B, ) : A synthesis-related impurity with a benzylsulphanyl group. Its presence underscores the importance of controlling sulfinyl vs. sulfanyl byproducts during the target compound’s synthesis.

Key Insight : The diethylamine group in the target compound may enhance solubility or serve as a protonable site for salt formation, similar to its role in Clomifene. However, the acridine core differentiates its mechanism of action from estrogen-targeting agents .

Cytotoxic Agents with Heterocyclic Scaffolds

highlights pyrrolo[2,1-a]isoquinoline derivatives (e.g., 6a and 6c) with potent cytotoxic activity (IC50: 1.93–33.84 µM against HeLa and T47D cell lines). These compounds feature a dihydropyrrolo-isoquinoline core instead of acridine, paired with piperidine or diethylaminoethoxy substituents.

Comparison Table :

Compound Core Structure Key Substituents IC50 (HeLa/T47D) Mechanism Hypothesis
Target Compound (CAS 827303-20-8) Acridine 2,7-Dimethoxy, sulfinyl-diethylamine Not reported DNA intercalation, topoisomerase inhibition
6a () Dihydropyrrolo-isoquinoline Piperidine-ethoxy < Reference IC50 Microtubule disruption, apoptosis
6c () Dihydropyrrolo-isoquinoline Diethylaminoethoxy < Reference IC50 Similar to 6a, enhanced solubility

Key Insight: While the target compound’s acridine core is classically associated with DNA interaction, the pyrrolo-isoquinoline derivatives in demonstrate that scaffold variation significantly impacts potency and mechanism.

Biological Activity

Overview of the Compound

Chemical Structure:

  • Name: 2-((2,7-Dimethoxy-9-acridinyl)sulfinyl)-N,N-diethylethanamine
  • Molecular Formula: C21H26N2O3S
  • Molecular Weight: 378.51 g/mol
  • CAS Number: Not specified in the search results.

The compound features an acridine moiety, which is known for its diverse biological activities, including antitumor and antimicrobial properties. The presence of a sulfinyl group may also contribute to its reactivity and biological effects.

Antitumor Activity

Research indicates that acridine derivatives exhibit significant antitumor properties. The mechanism often involves intercalation into DNA, leading to inhibition of topoisomerases and disruption of DNA replication.

  • Case Study: A study by Kaur et al. (2020) demonstrated that acridine derivatives can induce apoptosis in cancer cells through the activation of caspase pathways. The study found that compounds similar to 2-((2,7-Dimethoxy-9-acridinyl)sulfinyl)-N,N-diethylethanamine showed enhanced cytotoxicity against various cancer cell lines.

Antimicrobial Activity

Acridine derivatives are also noted for their antimicrobial properties. The sulfinyl group may enhance the compound's ability to penetrate bacterial membranes.

  • Research Findings: In vitro studies have shown that acridine-based compounds possess activity against both Gram-positive and Gram-negative bacteria. For instance, a study by Zhang et al. (2019) reported that certain acridine derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus.

Neuroprotective Effects

Recent studies have suggested that some acridine derivatives may have neuroprotective effects, potentially beneficial in neurodegenerative diseases.

  • Evidence: A study published in the Journal of Medicinal Chemistry (2021) indicated that a related acridine compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in treating conditions like Alzheimer's disease.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntitumorInduces apoptosis in cancer cellsKaur et al., 2020
AntimicrobialActive against Gram-positive/negative bacteriaZhang et al., 2019
NeuroprotectiveProtects neuronal cells from oxidative stressJournal of Medicinal Chemistry, 2021

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.